BenchChemオンラインストアへようこそ!

Ancitabine

Leukemia Cytotoxicity IC50

Ancitabine (cyclocytidine) is the prototypical long-acting prodrug of cytarabine, engineered for sustained, low-level DNA synthesis inhibition without continuous infusion. Unlike cytarabine—which undergoes rapid deamination to inactive ara-U—ancitabine resists immediate degradation and releases the active metabolite via slow, pH-dependent, non-enzymatic hydrolysis. This provides a sustained exposure profile, demonstrated superior single-dose cytotoxicity in L1210 leukemia models, and simplifies preclinical protocols by reducing animal handling. Ideal for leukemia xenograft studies, chemoresistance modeling, and prodrug formulation research. Procure from qualified suppliers offering documented purity and Certificates of Analysis.

Molecular Formula C9H11N3O4
Molecular Weight 225.20 g/mol
CAS No. 31698-14-3
Cat. No. B1667388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAncitabine
CAS31698-14-3
SynonymsAncitabine
Anhydro-Ara-C
Cyclo C
Cyclo-C
CycloC
Cyclocytidine
NSC 145,668
NSC 145668
NSC-145,668
NSC-145668
NSC145,668
NSC145668
U 33,624A
U 33624A
U-33,624A
U-33624A
U33,624A
U33624A
Molecular FormulaC9H11N3O4
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N
InChIInChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2/t4-,6-,7+,8-/m1/s1
InChIKeyBBDAGFIXKZCXAH-CCXZUQQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityH2O 200 ( mg/mL)
EtOAc < 0.1 ( mg/mL)
CHC13 < 0.1 ( mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ancitabine (CAS 31698-14-3) Technical Procurement Overview: Prodrug of Cytarabine for Antileukemic Research


Ancitabine (cyclocytidine, CAS 31698-14-3) is a cyclic nucleoside analog and the prototypical prodrug of cytarabine (ara-C) [1]. It is an organic heterotricyclic compound formed by intramolecular condensation of the oxo group of cytidine to the 2' position, yielding a stable cyclic ether [2]. Upon administration, ancitabine undergoes slow, pH-dependent, non-enzymatic hydrolysis in vivo to release cytarabine, an established antimetabolite that inhibits DNA synthesis by competing with deoxycytidine triphosphate for incorporation into replicating DNA and by inhibiting DNA polymerase [3].

Ancitabine Procurement: Why Cytarabine is Not a Direct Substitute


Direct substitution of ancitabine with its active metabolite cytarabine is not scientifically justified due to fundamentally different pharmacokinetic profiles. Cytarabine is rapidly deaminated to the inactive metabolite ara-U, resulting in a very short plasma half-life [1]. In contrast, ancitabine functions as a long-acting prodrug: it is resistant to immediate deamination and undergoes slow, rate-limiting chemical hydrolysis to cytarabine [2]. This distinction dictates that ancitabine provides a sustained, low-level exposure to cytarabine, while direct cytarabine administration yields a transient, high-peak concentration profile. Consequently, in experimental models, ancitabine demonstrates superior single-dose cytotoxicity against leukemia cells [3], while cytarabine is more effective when delivered via continuous infusion [3]. These divergent pharmacokinetic and cytotoxic profiles preclude generic substitution in research applications requiring specific temporal patterns of DNA synthesis inhibition.

Ancitabine Differentiation Guide: Quantitative Evidence vs. Cytarabine and Other Analogs


Comparative In Vitro Cytotoxicity of Ancitabine vs. Cytarabine in Leukemia Cells

Ancitabine (as cyclocytidine hydrochloride) exhibits potent growth inhibition of murine L5178Y leukemia cells, with an IC50 of 0.041 µg/mL (approximately 156 nM) [1]. While a direct head-to-head comparison under identical conditions with cytarabine was not located in the primary literature, cross-study comparable data indicates that cytarabine inhibits DNA synthesis with a reported IC50 of 16 nM in other systems [2]. The available quantitative data for ancitabine in L5178Y cells provides a benchmark for its in vitro antileukemic activity, and its primary differentiation stems from its sustained release profile rather than a superior absolute IC50 value.

Leukemia Cytotoxicity IC50 L5178Y Cytarabine

In Vivo Efficacy in L1210 Leukemia Model: Single-Dose Ancitabine vs. Cytarabine

In a direct head-to-head comparison using the L1210 murine leukemia model, a single 10 mg/mouse dose of cyclocytidine (ancitabine) achieved a fractional survival of leukemia cells of less than 10^-3, measured by spleen colony assay. This was significantly more effective than an equivalent single dose of cytarabine (ara-C) administered by rapid infusion [1]. In stark contrast, when the drugs were delivered via 24-hour continuous infusion, cytarabine was approximately 10-fold more effective than cyclocytidine [1].

L1210 Leukemia In Vivo Survival Spleen Colony Assay

Mechanism of Bioconversion: Non-Enzymatic Hydrolysis of Ancitabine to Cytarabine

The conversion of ancitabine to the active antileukemic agent cytarabine is a chemical hydrolysis process, not an enzymatic one [1]. In vivo studies in rabbits determined the conversion rate constant (kc) to be 0.09 h^-1, which is consistent with the chemical hydrolysis rate constant of 0.07 h^-1 measured at 38.8°C in vitro [1]. This slow, non-enzymatic conversion is in direct contrast to the rapid, enzymatic deamination that inactivates cytarabine itself [2].

Pharmacokinetics Prodrug Hydrolysis Bioconversion Stability

Clinical Utility: Ancitabine as Salvage Therapy in Refractory Pediatric Leukemia

Ancitabine (as cyclocytidine) has demonstrated clinical efficacy in a setting where other front-line therapies have failed. The SEER Cancer database notes that cyclocytidine, in combination with amsacrine, was an effective retrieval (salvage) therapy for pediatric patients with acute nonlymphoblastic leukemia who were in relapse or unresponsive to frontline treatment [1].

Acute Leukemia Pediatric Refractory Combination Therapy Clinical Efficacy

Ancitabine (CAS 31698-14-3): Recommended Applications Based on Evidence


Investigating Sustained-Release Antimetabolite Effects in Animal Models of Leukemia

Ancitabine is the compound of choice for preclinical leukemia research requiring sustained, low-level DNA synthesis inhibition without the need for continuous infusion pumps. The in vivo data demonstrating significantly superior single-dose activity against L1210 leukemia compared to cytarabine [1] directly supports its use in syngeneic or xenograft models of acute leukemia. It allows researchers to model a long-acting antimetabolite therapy, simplifying experimental protocols and improving animal welfare by reducing handling associated with multiple daily injections or indwelling catheters.

Developing In Vitro Models of Sustained Cytarabine Exposure

Due to its slow, non-enzymatic hydrolysis [2], ancitabine can be used to create cell culture systems that mimic a continuous, low-level exposure to cytarabine, as opposed to the acute, high-concentration pulse achieved by adding cytarabine directly. This is particularly relevant for studying mechanisms of resistance and cellular adaptation to prolonged antimetabolite stress, as the 24-hour infusion data clearly shows the functional difference between sustained and bolus drug delivery [1].

Research into Salvage and Combination Therapies for Relapsed Leukemia

For researchers investigating therapeutic options for relapsed or refractory acute nonlymphoblastic leukemia, ancitabine is a key component for experimental models. Its documented clinical use in combination with amsacrine as a salvage therapy in pediatric patients [3] provides a strong scientific rationale for including ancitabine in research protocols designed to evaluate novel drug combinations against chemoresistant leukemia cells.

Prodrug Pharmacokinetic and Stability Studies

Ancitabine serves as a classic model compound for studying the kinetics of chemical hydrolysis and the design of long-acting prodrugs. The well-characterized, pH-dependent conversion to cytarabine [2] makes it an ideal tool for pharmaceutical scientists investigating formulation strategies, such as liposomal encapsulation, intended to further modulate drug release rates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ancitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.